Methyl 5-bromo-4-methoxythiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-4-methoxythiophene-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7BrO3S. This compound is part of the thiophene family, which is known for its five-membered ring structure containing one sulfur atom. Thiophene derivatives are widely studied due to their diverse chemical, physical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-methoxythiophene-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl 4-methoxythiophene-2-carboxylate. The reaction typically uses bromine or a brominating agent in the presence of a catalyst under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiol derivatives are typical reduction products.
Scientific Research Applications
Methyl 5-bromo-4-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy substituents play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-methoxythiophene-2-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-aryl-3-hydroxythiophene-2-carboxylates
Uniqueness
Methyl 5-bromo-4-methoxythiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the thiophene ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl 5-bromo-4-methoxythiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-4-3-5(7(9)11-2)12-6(4)8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTHLDSRXACENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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